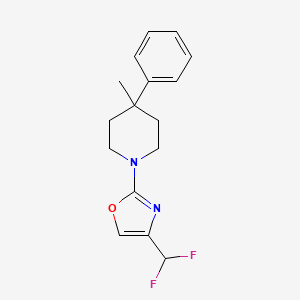![molecular formula C13H16N4O3 B7438534 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one, also known as JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of pyrido[3,4-d]pyrimidine compounds and has shown promising results in preclinical studies.
作用機序
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in the regulation of gene expression and play a critical role in cancer cell survival and proliferation. By inhibiting BET proteins, this compound disrupts the transcriptional machinery of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It also inhibits the expression of genes involved in cell cycle progression and DNA repair, leading to cell cycle arrest and DNA damage. In addition, this compound has been found to modulate the immune response by regulating the expression of immune-related genes.
実験室実験の利点と制限
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. It has shown potent activity against several cancer cell lines, making it a promising candidate for cancer therapy. However, there are also some limitations to its use. This compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another direction is the investigation of this compound as a potential treatment for other diseases, such as inflammatory disorders and viral infections. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one involves several steps, starting with the reaction of 2-chloro-6-methylmorpholine with formaldehyde to obtain 2-(hydroxymethyl)-6-methylmorpholine. This intermediate is then reacted with 4-chloropyrido[3,4-d]pyrimidine to yield this compound. The synthesis process has been optimized to increase the yield and purity of the compound.
科学的研究の応用
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has been extensively studied for its anticancer properties. It has shown potent activity against several cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, it has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
特性
IUPAC Name |
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8-4-17(5-9(6-18)20-8)12-2-10-11(3-14-12)15-7-16-13(10)19/h2-3,7-9,18H,4-6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUBQXGGDGUMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C2=NC=C3C(=C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[(3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)amino]pent-2-enoate](/img/structure/B7438525.png)
![(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone](/img/structure/B7438530.png)

![3-Methyl-5-[4-(3-oxo-1,2-oxazol-5-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7438550.png)
![4-[[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methylamino]-5H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B7438555.png)
![7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7438561.png)
![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![5-[1-(2,3-dihydroindole-1-carbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7438571.png)